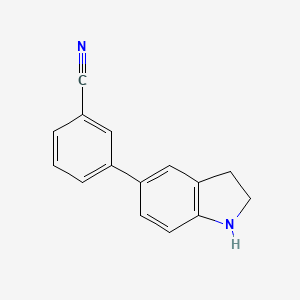

3-(2,3-dihydro-1H-indol-5-yl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2,3-Dihydro-1H-indol-5-yl)benzonitrile is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features a benzonitrile group attached to a dihydroindole moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1H-indol-5-yl)benzonitrile can be achieved through several methods. One common approach involves the Tscherniac-Einhorn reaction, where indoline is reacted with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to yield the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve catalytic reductive annulation of nitroaromatics with alkynes, which provides a direct and efficient route to indole derivatives .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1H-indol-5-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: Electrophilic substitution reactions can occur on the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Indole derivatives with various functional groups.

Reduction: Amino derivatives of the original compound.

Substitution: Halogenated indole derivatives.

Scientific Research Applications

3-(2,3-Dihydro-1H-indol-5-yl)benzonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1H-indol-5-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as α-glucosidase, by binding to the active site and preventing substrate access . This inhibition can lead to various biological effects, including the regulation of glucose levels in the body.

Comparison with Similar Compounds

Similar Compounds

- 3-(1H-indol-5-yl)benzonitrile

- 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness

3-(2,3-Dihydro-1H-indol-5-yl)benzonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dihydroindole moiety provides a versatile platform for further functionalization and derivatization, making it a valuable compound for research and industrial applications .

Biological Activity

3-(2,3-Dihydro-1H-indol-5-yl)benzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features an indole moiety linked to a benzonitrile group, which is significant for its biological interactions. The indole structure is known for its role in various biological processes and has been associated with numerous pharmacological effects.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The nitrile group may facilitate hydrogen bonding and other interactions that enhance the compound's efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance:

- Cell Line Studies : In vitro testing on various human cancer cell lines demonstrated significant growth inhibition. For example, derivatives showed moderate inhibition rates against renal cancer (UO-31) with a growth inhibition percentage (GI%) of approximately 32.45% at a concentration of 10−5M .

- Mechanistic Insights : The indole derivatives have been shown to induce apoptosis in cancer cells through modulation of pathways such as p53 activation and caspase activation .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

- Bacterial Inhibition : Studies have reported that related indole compounds inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus with minimum inhibitory concentrations (MICs) as low as 1 μg/mL against methicillin-resistant strains (MRSA) .

- Fungal Activity : Some derivatives displayed antifungal activity against Candida albicans, with MIC values indicating moderate effectiveness .

Table 1: Summary of Biological Activities

Properties

IUPAC Name |

3-(2,3-dihydro-1H-indol-5-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c16-10-11-2-1-3-12(8-11)13-4-5-15-14(9-13)6-7-17-15/h1-5,8-9,17H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXQNOFTVPQQFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)C3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.